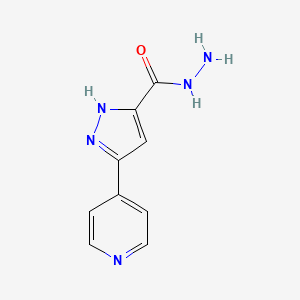

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

Descripción

Propiedades

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHHBFKFTWYYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423721 | |

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32725-40-9 | |

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity of Pyrazole Carbohydrazide Derivatives: A Technical Guide

Executive Summary

This guide analyzes the pharmacophoric utility of pyrazole carbohydrazide derivatives , a class of hybrid molecules combining the bio-isosteric versatility of the pyrazole ring with the hydrogen-bonding capacity of a carbohydrazide linker.[1]

For drug development professionals, this scaffold represents a "privileged structure" due to its ability to interact with diverse biological targets. Current research validates these derivatives as potent dual EGFR/VEGFR-2 kinase inhibitors in oncology and DNA gyrase inhibitors in antimicrobial applications. This document provides the structural logic (SAR), synthetic pathways, and validated experimental protocols required to integrate this scaffold into lead optimization pipelines.

Molecular Architecture & SAR Logic

The biological potency of pyrazole carbohydrazides stems from their ability to orient substituents in 3D space to match receptor pockets. The Structure-Activity Relationship (SAR) is defined by four critical zones:

| Zone | Structural Component | SAR Functionality |

| Zone 1 | Pyrazole Core (N1) | Pharmacokinetic Modulator: Substitution here (e.g., Phenyl, Methyl) dictates lipophilicity (LogP) and membrane permeability. |

| Zone 2 | C3/C5 Positions | Steric Anchors: Bulky aryl groups (often halogenated) fit into hydrophobic pockets of enzymes like DNA Gyrase (Subunit B). |

| Zone 3 | Carbohydrazide Linker | H-Bond Donor/Acceptor: The |

| Zone 4 | Terminal Nitrogen | Derivatization Point: Condensation with aldehydes to form Schiff bases (hydrazones) restricts conformational freedom, often enhancing binding affinity by 10-100x. |

Key Insight: Electron-withdrawing groups (EWGs) such as

Synthetic Strategies

The synthesis of pyrazole carbohydrazides typically follows a convergent pathway starting with the Knorr Pyrazole Synthesis , followed by hydrazinolysis.

Validated Synthetic Workflow

-

Cyclocondensation: Reaction of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) with a hydrazine derivative yields a pyrazole ester.

-

Hydrazinolysis: The ester is treated with hydrazine hydrate to generate the carbohydrazide.

-

Functionalization (Optional): Reaction with aromatic aldehydes yields Schiff bases (Hydrazones).

Visualization of Synthesis Pathway

Figure 1: Step-wise synthetic route from raw precursors to the active carbohydrazide scaffold.

Therapeutic Profiles

Oncology: Dual Kinase Inhibition (EGFR/VEGFR-2)

Pyrazole carbohydrazides function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases.

-

Mechanism: The scaffold prevents autophosphorylation of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2, blocking downstream signaling (PI3K/Akt/mTOR pathways).

-

Apoptosis: Inhibition leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering Caspase-3 mediated cell death.

Data Summary: Potency against Cancer Cell Lines Ref: Gaber et al. (2018), Shawky et al. (2020)

| Compound ID | Target | Cell Line | IC50 (µM) | Reference Drug |

| Comp 3f | Dual EGFR/VEGFR-2 | HCT-116 (Colon) | 0.18 | Erlotinib (0.05) |

| Comp 24 | EGFR (WT) | A549 (Lung) | 0.016 | Gefitinib (0.02) |

| Comp 9 | VEGFR-2 | HepG2 (Liver) | 0.22 | Sorafenib (1.06) |

Mechanism of Action Diagram

Figure 2: Signal transduction blockade leading to apoptosis via EGFR/VEGFR-2 inhibition.

Infectious Disease: DNA Gyrase Inhibition

In bacterial models, these derivatives target DNA Gyrase (Topoisomerase II) , an enzyme essential for DNA supercoiling.

-

Specificity: High selectivity for bacterial gyrase over human topoisomerase II reduces host toxicity.

-

Potency: Selected derivatives (e.g., N'-benzoyl-3-(4-bromophenyl)-pyrazole-5-carbohydrazide) exhibit MIC values comparable to Ciprofloxacin.

Experimental Protocols

Protocol A: Synthesis of Pyrazole Carbohydrazide

Objective: Convert pyrazole ester to carbohydrazide.

-

Dissolution: Dissolve 0.01 mol of ethyl-substituted-pyrazole-carboxylate in 30 mL of absolute ethanol.

-

Addition: Add 0.10 mol of hydrazine hydrate (99%) dropwise with constant stirring.

-

Reflux: Heat the mixture at reflux temperature (

) for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7). -

Isolation: Cool to room temperature. Pour onto crushed ice.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Yield Check: Expected yield 70–85%. Verify structure via IR (peaks at 3200-3300

for

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines.[2][3]

-

Seeding: Seed cells (e.g., HepG2) in 96-well plates (

cells/well) and incubate for 24h. -

Treatment: Add serial dilutions of the pyrazole derivative (0.1 to 100 µM) in DMSO (final DMSO conc < 0.1%).

-

Incubation: Incubate for 48 hours at

in 5% -

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Plot dose-response curves to calculate IC50 using non-linear regression.

References

-

Gaber, A. A., et al. (2018). Design, Synthesis and Anticancer Evaluation of Novel 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as Potent EGFR Inhibitors.[4] Bioorganic Chemistry.[5][6] Link

-

Shawky, A. M., et al. (2020). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. ACS Omega. Link

-

Vijesh, A. M., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS ONE. Link

-

BenchChem Protocols. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.Link

-

Nitulescu, G. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.[1][3][7][8] Pharmaceuticals.[2][6][9][10][11] Link

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epj-conferences.org [epj-conferences.org]

- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Pyrazole-Hydrazide Scaffold: Synthetic Architectures and Therapeutic Targeting

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: The "Privileged" Linker Strategy

In modern medicinal chemistry, the fusion of a pyrazole core with a hydrazide linker represents a "privileged structure" strategy. This guide analyzes the technical merit of this scaffold, specifically its ability to act as a dual-pharmacophore system. The pyrazole ring provides a rigid, heteroaromatic template capable of

This guide moves beyond basic review to dissect the causality of bioactivity: why specific substitutions drive potency against EGFR kinases and resistant bacterial strains, and how to synthesize these ligands with high regioselectivity.

Synthetic Architectures: From Chalcones to Hydrazides

The synthesis of novel pyrazole hydrazides generally follows a convergent pathway. The critical technical decision lies in the formation of the pyrazole ring (cyclization) and the subsequent introduction of the hydrazide tail.

The Core Pathway (Step-by-Step Logic)

The most robust route utilizes the Knorr Pyrazole Synthesis followed by hydrazinolysis.

-

Precursor Formation: Claisen-Schmidt condensation of an acetophenone and an aldehyde yields a chalcone (

-unsaturated ketone). -

Cyclization: The chalcone reacts with hydrazine (or phenylhydrazine) to close the 5-membered pyrazole ring.

-

Technical Note: Using hydrazine hydrate yields

-unsubstituted pyrazoles; using phenylhydrazine yields

-

-

Functionalization: If the starting material contained an ester group, direct hydrazinolysis yields the target hydrazide. If not, an ester group must be introduced or a carboxylic acid activated (via EDC/HOBt) to couple with hydrazine.

Visualization: Synthetic Workflow

The following diagram outlines the divergent synthesis of Pyrazole-Hydrazide-Hydrazones (Schiff bases), a common class of bioactive derivatives.

Caption: Stepwise synthesis from chalcone precursors to bioactive hydrazone derivatives.

Therapeutic Frontier: Oncology (Kinase Inhibition)

The most significant application of pyrazole hydrazides is in targeting receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

Mechanism of Action: ATP Competition

Novel pyrazole hydrazides function primarily as Type I ATP-competitive inhibitors .

-

The Pyrazole Role: Mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).

-

The Hydrazide Role: Extends into the ribose-binding pocket or the solvent-exposed region, allowing for specific interactions that improve selectivity over other kinases.

Key Data: EGFR/VEGFR Dual Inhibition

Recent studies have identified hybrid compounds with nanomolar potency. The table below summarizes key findings from recent literature (e.g., Arch. Pharm. 2025, NIH 2025).

| Compound ID | Scaffold Type | Target | IC50 (µM) | Reference |

| 17m | Pyrazole-Thiazole-Oxadiazole | EGFR | 0.012 | [1] |

| 17m | Pyrazole-Thiazole-Oxadiazole | VEGFR-2 | 0.309 | [1] |

| H20 | Benzohydrazide-Dihydropyrazole | EGFR | 0.08 | [2] |

| 3 | Pyrano-pyrazolo-pyrimidine | EGFR | 0.06 | [3] |

| Erlotinib | Control Drug | EGFR | 0.03 - 0.13 | [Standard] |

Analysis: Compound 17m demonstrates superior potency to the standard drug Erlotinib in specific assays. This is attributed to the "hybridization" approach, where the hydrazide linker connects multiple pharmacophores (pyrazole + thiazole), increasing the number of binding contacts within the active site.

Visualization: EGFR Signaling Blockade

The following diagram illustrates how these inhibitors disrupt the downstream signaling cascade that leads to cancer cell proliferation.

Caption: Mechanism of pyrazole hydrazides blocking EGFR autophosphorylation and downstream signaling.

Structure-Activity Relationship (SAR) Insights

To design the next generation of these molecules, researchers must understand the spatial requirements of the pharmacophore.

The "Warhead" (N1 Position)

Substitution at the N1 nitrogen of the pyrazole ring is critical for pharmacokinetic properties (lipophilicity).

-

Phenyl / Substituted Phenyl: Increases lipophilicity, aiding cell membrane penetration.

-

Unsubstituted (NH): Often results in higher polarity and faster clearance, though it allows for specific H-bonding in the active site.

The "Linker" (Hydrazide)

The

-

Schiff Base Formation: Converting the terminal

to a hydrazone ( -

Electronic Effect: Electron-withdrawing groups (e.g.,

,

The "Tail" (C3/C5 Positions)

-

Anticancer: Bulky aromatic groups (naphthyl, coumarin) here often improve kinase affinity via hydrophobic interactions.

-

Antimicrobial: A methoxy (

) group at the C-3 phenyl ring has been specifically cited to enhance activity against S. aureus [4].

Experimental Protocols

Protocol: General Synthesis of Pyrazole Hydrazides

This protocol is a self-validating system; the formation of a precipitate indicates reaction progress.

Reagents:

-

Ethyl acetoacetate or appropriate

-keto ester (10 mmol) -

Hydrazine hydrate (99%, 15 mmol)

-

Ethanol (Absolute, 30 mL)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Methodology:

-

Setup: In a 100 mL round-bottom flask, dissolve the

-keto ester in absolute ethanol. -

Addition: Add hydrazine hydrate dropwise with constant stirring at room temperature.

-

Catalysis: Add glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours.-

Validation: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ester spot.

-

-

Isolation: Cool the reaction mixture to

in an ice bath. A solid precipitate (the hydrazide) should form. -

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL). Recrystallize from ethanol/water to obtain pure crystals.

Protocol: In Vitro EGFR Kinase Assay

Purpose: To determine the IC50 of the synthesized pyrazole hydrazide.

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation: Mix EGFR enzyme, ATP, and the substrate peptide in reaction buffer.

-

Treatment: Add serial dilutions of the pyrazole hydrazide (0.001 µM to 10 µM).

-

Reaction: Incubate at

for 45 minutes. -

Detection: Use an ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent readout to measure ATP depletion.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

-

Compound 17m / EGFR Inhibition: Title: Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment.[1] Source:Archiv der Pharmazie (via PubMed/NIH), 2025. URL:[Link]

-

Compound H20 / Benzohydrazide Derivatives: Title: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.[2] Source:Int. J. Mol. Sci. (via PMC), 2014 (Cited as foundational SAR logic for this class). URL:[Link]

-

Compound 3 / Dual Inhibition: Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.[3] Source:Molecules (via PMC), 2016. URL:[Link]

-

Antimicrobial SAR / Hydrazone Activity: Title: Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.[4][5][6][7] Source:Turkish Journal of Chemistry (via PMC), 2020. URL:[Link]

Sources

- 1. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Paradigm: From Scaffold Design to Clinical Pharmacology

Introduction: The Privileged Scaffold

In medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" capable of displaying functionalities in specific vectors to interrogate diverse biological targets.[1] Its planar, five-membered heteroaromatic structure offers a unique balance of dipole moment, hydrogen bond donor/acceptor capabilities (via the pyrrole-like NH and pyridine-like N), and π-stacking potential.

This guide explores the pharmacological utility of pyrazole analogs, moving from rational structure-activity relationship (SAR) design to validated synthetic protocols and assay methodologies. We focus on two dominant therapeutic classes: Kinase Inhibitors (Oncology) and COX-2 Inhibitors (Inflammation).

Structural-Activity Relationship (SAR) & Molecular Design

The pharmacological versatility of pyrazole stems from its four accessible substitution vectors (N1, C3, C4, C5).

The Hinge Binder (Kinase Inhibitors)

In ATP-competitive kinase inhibitors (e.g., Crizotinib , Ruxolitinib ), the pyrazole moiety often mimics the adenine ring of ATP.

-

Mechanism: The pyridine-like nitrogen (N2) accepts a hydrogen bond from the kinase hinge region (backbone NH), while the C3/C4 substituents occupy the hydrophobic pocket.

-

Design Criticality: Substitution at N1 is often used to tune solubility or reach the solvent-exposed front pocket, while C4 substituents can access the "gatekeeper" residue.

The Selectivity Anchor (COX-2 Inhibitors)

In non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib , the pyrazole serves as a rigid scaffold to orient two phenyl rings at the C1 and C5 positions.

-

Mechanism: The C1-sulfonamide phenyl group binds to the hydrophilic side pocket of COX-2 (Arg513/His90), a pocket absent in COX-1. This steric requirement is what confers selectivity.

Visualization: Pyrazole SAR Logic

The following diagram illustrates the logical flow of substituting the pyrazole core for specific pharmacological outcomes.

Figure 1: Logical mapping of pyrazole substitution vectors to pharmacological targets.

Therapeutic Mechanism: The COX-2 Signaling Pathway

Understanding the downstream effects of pyrazole-based inhibition is critical for assay design. Celecoxib-like analogs function by blocking the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2).

Visualization: COX-2 Inhibition Pathway

Figure 2: The Arachidonic Acid cascade showing the specific intervention point of pyrazole-based COX-2 inhibitors.

Experimental Protocols: Synthesis & Assay

Synthesis: Regioselective Knorr Pyrazole Synthesis

The most robust method for generating pyrazole libraries is the condensation of hydrazines with 1,3-dicarbonyls.

Objective: Synthesize 1,5-diphenyl-3-methyl-1H-pyrazole. Reaction Type: Cyclocondensation.

| Reagent | Equivalents | Role |

| 1-Phenylbutane-1,3-dione | 1.0 eq | 1,3-Dicarbonyl Scaffold |

| Phenylhydrazine | 1.1 eq | Nucleophile |

| Ethanol (EtOH) | Solvent | Reaction Medium |

| Glacial Acetic Acid | Cat. (5 drops) | Acid Catalyst |

Step-by-Step Protocol:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylbutane-1,3-dione (1.0 g, 6.17 mmol) in 15 mL of absolute ethanol.

-

Addition: Add phenylhydrazine (0.73 g, 6.8 mmol) dropwise over 5 minutes. Caution: Phenylhydrazine is toxic; use a fume hood.

-

Catalysis: Add 5 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[2][3]

-

Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Filter via vacuum filtration (Buchner funnel).

-

Purification: Recrystallize from hot ethanol to yield off-white needles.

-

Validation: Confirm structure via 1H-NMR (look for the characteristic pyrazole C4-H singlet around δ 6.5-6.8 ppm).

Visualization: Synthetic Workflow

Figure 3: Workflow for the acid-catalyzed Knorr pyrazole synthesis.

Biochemical Assay: Kinase Inhibition (FRET)

To validate the activity of a pyrazole analog against a kinase target (e.g., c-MET or ALK), a FRET (Fluorescence Resonance Energy Transfer) assay is the industry standard due to its high Z' factor.

Protocol:

-

Enzyme Prep: Dilute recombinant kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Delivery: Dispense 10 nL of the pyrazole analog (in DMSO) into a 384-well plate using an acoustic dispenser (e.g., Echo 550).

-

Reaction Start: Add 5 µL of enzyme solution and 5 µL of substrate/ATP mix (Fluorescein-labeled poly-GT substrate).

-

Incubation: Incubate at room temperature for 1 hour.

-

Detection: Add 10 µL of EDTA/Terbium-labeled antibody detection mix. The antibody binds the phosphorylated substrate.

-

Readout: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 495/520 nm). Calculate IC50 based on the emission ratio.

ADME & Toxicity Considerations

While pyrazoles are stable, specific metabolic liabilities must be addressed during lead optimization:

-

N-Dealkylation: Pyrazoles with N-alkyl groups are susceptible to CYP450-mediated dealkylation. N-Aryl groups (as in Celecoxib) are generally more stable but can undergo ring hydroxylation.

-

Glucuronidation: The unsubstituted NH of a pyrazole (if present) is a prime site for Phase II glucuronidation, leading to rapid clearance. Capping this nitrogen (e.g., with a methyl or phenyl group) is a standard strategy to improve half-life.

-

Reactive Metabolites: In rare cases, electron-rich pyrazoles can be oxidized to reactive intermediates, leading to idiosyncratic toxicity. Electron-withdrawing groups (e.g., CF3 in Celecoxib) stabilize the ring against oxidation.

References

-

Faria, J. V., et al. (2017). "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology. Link

-

Knorr, L. (1883).[4][5] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry citation). Link

-

Pfizer Inc. (2024). "Celebrex (celecoxib) Prescribing Information." FDA Access Data. Link

-

Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

-

Thermo Fisher Scientific. (2024). "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link

Sources

Application Note: In Vivo Formulation Strategies for Pyridinyl-Pyrazole Compounds

Abstract & Introduction

Pyridinyl-pyrazole derivatives (e.g., Galunisertib, SB-431542) represent a privileged scaffold in kinase inhibitor discovery, particularly for TGF-β and p38 MAPK pathways. However, these molecules present a "brick-dust" challenge: they possess high crystal lattice energy, moderate-to-high lipophilicity (LogP > 3), and weak basicity (pyridine pKa ~3–5).

This combination often results in compounds that are insoluble in water at neutral pH and prone to catastrophic precipitation upon dilution in physiological buffers. This guide provides a tiered formulation strategy to overcome these barriers, ensuring that observed in vivo phenotypes result from drug target engagement, not vehicle toxicity or erratic absorption.

Physicochemical Profiling & Vehicle Selection[1]

Before attempting formulation, the compound's properties must dictate the strategy. Pyridinyl-pyrazoles are weak bases .

-

Solubility Behavior: Soluble in acidic media (pH < 4) due to protonation of the pyridine nitrogen; insoluble at physiological pH (7.4).

-

Risk: A solution prepared at pH 3 may precipitate immediately upon injection into the blood (pH 7.4), causing embolism or local toxicity.

Formulation Decision Tree

Caption: Decision matrix for selecting the appropriate vehicle based on administration route and physicochemical properties.

Detailed Experimental Protocols

Protocol A: Oral Suspension (Standard for Efficacy Studies)

Best for: Chronic oral dosing (PO) in mice/rats. High capacity (up to 100 mg/kg). Mechanism: Surfactants (SDS/Tween) wet the hydrophobic surface; Polymers (CMC/PVP) prevent crystal growth (Ostwald ripening). Reference Benchmark: Galunisertib (LY2157299) clinical formulation.[1]

Reagents:

-

Vehicle: 1% Carboxymethylcellulose sodium (CMC-Na, low viscosity), 0.5% Sodium Dodecyl Sulfate (SDS), 0.085% Povidone (PVP K30).

-

Antifoam: Antifoam Y-30 (optional, 0.05%).[2]

Procedure:

-

Vehicle Prep: Dissolve 0.5 g SDS and 0.085 g PVP in 80 mL deionized water. Slowly add 1 g CMC-Na while stirring vigorously to avoid clumping. Stir overnight to ensure full hydration. Adjust volume to 100 mL.

-

Compound Weighing: Weigh the required amount of pyridinyl-pyrazole (e.g., 75 mg for a 7.5 mg/mL conc).

-

Wetting (Critical Step): Add a minimal volume (e.g., 100 µL) of Tween 80 or the vehicle itself to the powder. Triturate with a mortar and pestle or vortex heavily to create a smooth paste. Failure here leads to clumps that never disperse.

-

Dilution: Gradually add the remaining vehicle in small aliquots, mixing thoroughly between additions.

-

Homogenization: Sonicate for 10–20 minutes in a water bath sonicator.

-

QC: Inspect visually. It should be a uniform, opaque white suspension with no visible chunks.

Protocol B: Co-solvent System (IP/IV Acute Dosing)

Best for: Intraperitoneal (IP) or Intravenous (IV) administration where true solution is required. Mechanism: Uses dielectric constant adjustment (DMSO/PEG) to solubilize the neutral form. Warning: High osmolality. Injection pain possible.

Vehicle Composition (Standard): 5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Water (or Saline).

Procedure:

-

Dissolution: Dissolve compound completely in 100% DMSO first. (Concentration = 20x final target).

-

Co-solvent Addition: Add PEG 300 to the DMSO concentrate.[3] Vortex. The solution should remain clear.

-

Surfactant Addition: Add Tween 80 . Vortex.

-

Aqueous Step (The "Crash" Point): Slowly add warm (37°C) Water or Saline dropwise while vortexing.

-

Note: If precipitate forms, stop. Add 1N HCl (1-2 molar equivalents relative to drug) to protonate the pyridine nitrogen, then continue adding water.

-

-

Filtration: Filter through a 0.22 µm PES or PVDF syringe filter. Nylon binds proteins and drugs; avoid if possible.

Protocol C: Cyclodextrin Complexation (Gold Standard for IV)

Best for: IV administration, chronic dosing, minimizing vehicle toxicity. Mechanism: The hydrophobic pyridinyl-pyrazole core is encapsulated in the lipophilic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic. Recommended CD: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Procedure:

-

Vehicle Prep: Prepare a 20% (w/v) solution of Captisol in 25 mM Citrate Buffer (pH 3.5).

-

Why pH 3.5? The pyridine nitrogen is protonated, aiding initial dissolution. The CD then encapsulates the molecule.

-

-

Addition: Add compound to the vehicle.

-

Processing: Sonicate for 30–60 minutes or stir overnight at room temperature.

-

pH Adjustment: Once dissolved, carefully adjust pH back to 4.5–6.0 using 1N NaOH if necessary (optional, but pH < 3 is painful on injection).

-

Filtration: Sterile filter (0.22 µm).

Workflow Visualization

Caption: Step-by-step laboratory workflow for preparing Protocol B (Co-solvent) and Protocol C (Complexation).

Safety & Toxicity Limits (Mouse/Rat)

Excipients are not inert. Exceeding these limits can cause vehicle-induced toxicity (hemolysis, weight loss, peritonitis) that confounds data.

| Excipient | Route | Max Rec. % (Mouse) | Max Rec.[3] Vol (mL/kg) | Toxicity Signs |

| DMSO | IV | 1–5% | 5 mL/kg | Hemolysis, local inflammation |

| DMSO | PO | 10–20% | 10 mL/kg | GI irritation, taste aversion |

| PEG 300/400 | IV | 30–40% | 5 mL/kg | Nephrotoxicity (chronic), hemolysis |

| Tween 80 | IV | 1–5% | 5 mL/kg | Histamine release (hypotension) |

| Captisol | IV | 20–40% | N/A (High safety) | Well tolerated; renal clearance |

| Corn Oil | IP | 100% | 5–10 mL/kg | Slow absorption (depot effect) |

Troubleshooting & Quality Control

-

The "Crash" Phenomenon: If the solution turns cloudy upon adding saline, the compound has precipitated.

-

Fix: Increase PEG concentration or switch to Protocol C (Cyclodextrin). Do not inject cloudy solutions IV.

-

-

pH Drift: Pyridinyl-pyrazoles are sensitive to pH. Ensure your final formulation pH is > 3.5 to avoid phlebitis, but < 6.0 if solubility is pH-dependent.

-

Self-Validation:

-

Visual: Hold vial against a black background with a light source (Tyndall effect) to check for micro-precipitates.

-

Dilution Test: Dilute 10µL of formulation into 1mL of warm PBS. If it precipitates instantly, it will precipitate in the blood.

-

References

-

Herbertz, S., et al. (2015). Clinical development of Galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. Link

-

Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[3][4] Molecular Pharmacology, 62(1), 65-74. Link

-

Montaguti, P., et al. (1994).[5] Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains.[5][6] Arzneimittelforschung, 44(4), 566-570. Link

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[7][8] Pharmaceutical Research, 21(2), 201-230. Link

Sources

- 1. Galunisertib (LY2157299) | TβRI inhibitor | CAS 700874-72-2 | TGFβ receptor I inhibitor | Buy Galunisertib (LY-2157299) from Supplier InvivoChem [invivochem.com]

- 2. TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 4. SB 431542 | TGF-beta Receptor Inhibitors: Tocris Bioscience [rndsystems.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs [pubmed.ncbi.nlm.nih.gov]

Kinase Profiling of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide: A Structural & Functional Screening Guide

Application Note & Standard Operating Protocol

Executive Summary & Rationale

This guide details the validation and screening protocol for 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide (referred to herein as Compound A ) against a panel of serine/threonine and tyrosine kinases.

Compound A represents a "privileged scaffold" in kinase medicinal chemistry. The 3-pyridyl-pyrazole core is a classic ATP-mimetic pharmacophore, capable of forming bi-dentate hydrogen bonds with the kinase hinge region (mimicking the Adenine N1 and N6 amino group). The 5-carbohydrazide moiety provides a unique vector for hydrogen bonding interactions in the solvent-exposed front pocket or the gatekeeper region, distinct from standard amide or urea linkers.

Objective: To determine the selectivity profile and potency (

Pre-Screening Analysis: Compound Handling

Before entering the kinase panel, the physicochemical properties of the carbohydrazide moiety require specific handling to prevent precipitation or oxidation.

Solubility & Stock Preparation

-

Solvent: DMSO (Dimethyl sulfoxide), Anhydrous,

99.9%. -

Solubility Limit: The carbohydrazide group can induce stacking; expected solubility is ~10–50 mM in DMSO.

-

Protocol:

-

Weigh 5 mg of solid Compound A.

-

Dissolve to a master stock concentration of 10 mM .

-

Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

-

Storage: Aliquot into amber glass vials (hygroscopic protection). Store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Structural Hypothesis (Hinge Binding)

The following diagram illustrates the theoretical binding mode driving the assay design. We assume an ATP-competitive mechanism (Type I inhibition).

Figure 1: Hypothesized binding mode of the pyrazole-pyridine scaffold at the kinase hinge region.

Assay Principle: ADP-Glo™ Kinase Assay[1][2]

We utilize the ADP-Glo™ Kinase Assay (Promega) for this screen. This is a homogeneous, luminescent assay that measures ADP formation, a universal product of kinase activity.[1][2] It is preferred over FRET for this scaffold because the carbohydrazide tail may interfere with bulky fluorophore-labeled tracers used in competitive binding assays.

Mechanism:

-

Kinase Reaction: Kinase + Substrate + ATP

Phospho-Substrate + ADP. -

Depletion: ADP-Glo Reagent stops the reaction and consumes remaining ATP.[1][3]

-

Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[4][3][5]

Detailed Screening Protocol

Reagents & Equipment

-

Kinase Panel: e.g., CDK2/CycA, Aurora A, p38

, EGFR (wild type). -

Substrates: Specific peptides/proteins for each kinase (e.g., Histone H1 for CDKs).

-

ATP: Ultra-pure ATP (supplied in kit).[3]

-

Plate: 384-well, solid white, low-volume polystyrene plate (Corning #4513).

-

Reader: Multi-mode plate reader (e.g., EnVision or PHERAstar) capable of luminescence reading.

Assay Workflow (384-Well Format)

Step 1: Compound Preparation (Acoustic or Manual)

-

Prepare a 4X compound working solution in Assay Buffer (typically 40 mM Tris pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA, 50 -

Note: Final DMSO concentration in the assay must be

1%.

Step 2: The Kinase Reaction (Volume: 5

-

Dispense 1.25

L of Compound A (4X) into wells.-

Controls: High Control (DMSO only, 0% inhibition), Low Control (Known Inhibitor e.g., Staurosporine, 100% inhibition).

-

-

Dispense 1.25

L of Kinase/Enzyme Mix (4X).-

Incubate: 10 minutes at RT to allow compound-enzyme binding.

-

-

Dispense 2.5

L of ATP/Substrate Mix (2X).-

Start: This initiates the reaction.[5]

-

ATP Conc: Use

for each kinase (typically 10–50

-

-

Incubation: Cover plate and incubate for 60 minutes at Room Temperature (22–25°C).

Step 3: ADP Depletion (Volume: +5

-

Add 5

L of ADP-Glo™ Reagent.[3] -

Incubate for 40 minutes at RT.

-

Function: Terminates kinase activity and depletes unreacted ATP.[3]

-

Step 4: Detection (Volume: +10

-

Add 10

L of Kinase Detection Reagent.[3] -

Incubate for 30 minutes at RT.

-

Function: Converts ADP

ATP

-

Step 5: Readout

-

Measure Luminescence (Integration time: 0.5–1.0 second/well).

Data Analysis & Quality Control

Visualization of Workflow

Figure 2: Step-by-step ADP-Glo screening workflow for 384-well plates.

Calculations

1. Percent Inhibition:

- : Luminescence of Compound A well.

- : DMSO Control (Enzyme + Substrate + ATP).[5]

- : No Enzyme Control or High Inhibitor Control.

2. Z-Prime (

-

Acceptance Criteria:

is required for a valid screen.[6] If

3.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal (RLU) | ATP concentration too low | Ensure ATP is at least 10 |

| High Background | ATP contamination | Use "Ultra-Pure" ATP provided in kit; wear gloves to prevent skin ATP transfer. |

| Compound Precipitation | Carbohydrazide insolubility | Check 4X working solution for turbidity. If turbid, reduce max concentration or increase DMSO (up to 2%). |

| Flat Dose Response | Assay interference | Carbohydrazides can be metal chelators. Ensure |

References

-

Zhang, J., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[7] Journal of Biomolecular Screening. Available at: [Link]

-

Fabbro, D., et al. (2012). Targeting Cancer with Small-Molecule Kinase Inhibitors. Methods in Molecular Biology. Available at: [Link]

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. promega.com [promega.com]

- 4. ADP-Glo™ Kinase Assay [promega.jp]

- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RPubs - Z Prime Calculation for Screen Development - Example [rpubs.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

Technical Support Center: Stability Assessment of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

Executive Summary & Core Directive

The Issue: You are assessing 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide. You have likely observed peak broadening in NMR, appearance of new peaks in LC-MS, or solution discoloration (yellowing) in DMSO.[1]

The Reality: Hydrazides are chemically labile nucleophiles. While DMSO is an excellent solvent for solubility, it is not inert for this class of compounds.[1] It acts as both a hygroscopic agent (facilitating hydrolysis) and a mild oxidant (facilitating dehydrogenation).[1]

This guide provides a self-validating system to distinguish between analytical artifacts (proton exchange) and chemical degradation (hydrolysis/oxidation).[1]

Critical Degradation Pathways

Pathway A: Hydrolysis (The Water Problem)

DMSO is highly hygroscopic. Even "anhydrous" DMSO can absorb significant atmospheric moisture within minutes of opening.[1]

-

Mechanism: Water attacks the carbonyl carbon of the hydrazide.

-

Result: Conversion to 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid .

-

Mass Shift: Loss of 14 Da (Hydrazide

Pathway B: Oxidation (The DMSO Problem)

DMSO can act as an oxidant (similar to Swern oxidation conditions, though slower without activation).[1][2][3]

-

Mechanism: DMSO, in the presence of trace metals or light, can oxidize the hydrazide to an acyl diazene (

) or facilitate dimerization.[1] -

Result: Yellow discoloration and complex mixtures.

Visualization: Degradation Logic

Figure 1: Primary degradation pathways of carbohydrazides in DMSO.[1] Hydrolysis is the dominant pathway in non-anhydrous conditions.

Troubleshooting & Analytical Artifacts

Issue 1: "My NMR peaks are missing or broad."

Diagnosis: Likely an Analytical Artifact , not degradation.

-

Explanation: The hydrazide protons (

) are acidic and labile. DMSO- -

Symptom: The amide (

ppm) and hydrazinic ( -

Verification: Run the NMR at a lower temperature (

K). Exchange rates slow down, and peaks should sharpen.[1][4]

Issue 2: "LC-MS shows a peak at M-14."

Diagnosis: Chemical Hydrolysis .

-

Explanation: The hydrazide group has cleaved to form the carboxylic acid.

-

Solution: Your DMSO is wet.

-

Protocol: Repeat experiment using fresh DMSO from a sealed ampoule over 3Å molecular sieves.

Data Summary Table

| Observation | Probable Cause | Verification Step |

| NMR: Broad/Missing NH peaks | Proton Exchange (Artifact) | Cool sample to 0°C; peaks should sharpen. |

| LC-MS: Mass | Hydrolysis (Degradation) | Check solvent water content (Karl Fischer).[1] |

| Visual: Yellow Solution | Oxidation (Degradation) | Purge with Argon; store in amber vials.[1] |

| LC-MS: Mass | Oxidation to Diazo | Rare; usually requires catalyst.[1] |

Experimental Protocols

Protocol A: The "Gold Standard" Stability Assay

Do not rely on a single time point. Use this kinetic workflow.

-

Preparation:

-

Dissolve 1 mg of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide in 1 mL of anhydrous DMSO-

(99.9% D). -

Control: Add 3Å Molecular Sieves (activated) to the NMR tube.

-

Test: No sieves, exposed to air for 5 mins before capping.

-

-

Time-Course Analysis:

-

T=0: Acquire

-NMR and LC-MS immediately. -

T=24h: Re-acquire. Look for the "Acid" singlet (typically 12-13 ppm, though often broad) and loss of Hydrazide signals.

-

-

Acceptance Criteria:

-

< 2% conversion to carboxylic acid over 24 hours at Room Temperature.[1]

-

Protocol B: Handling & Storage

-

Solvent: Use DMSO labeled "Anhydrous" or "Sure/Seal".[1]

-

Container: Store stock solutions in amber glass vials with PTFE-lined caps.

-

Temperature: Store at -20°C or -80°C. Never store DMSO solutions of hydrazides at room temperature for >48 hours.

-

Thawing: DMSO freezes at 19°C. Thaw completely at RT; do not heat to accelerate thawing (heat promotes hydrolysis).[1]

Decision Logic for Researchers

Use this flowchart to determine if your compound is compromised.

Figure 2: Troubleshooting logic for distinguishing chemical degradation from analytical artifacts.[1]

References

-

Hydrazide Stability & Synthesis

-

DMSO as an Oxidant

-

DMSO-Mediated Hydrolysis

-

NMR Proton Exchange Artifacts

Sources

- 1. youtube.com [youtube.com]

- 2. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. Dimethyl sulfoxide [organic-chemistry.org]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical DMSO-promoted selective hydrolysis–oxidation of lignocellulosic biomass to formic acid attributed to hydrogen bonds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DMSO-Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

optimization of reaction conditions for pyrazole ring formation

Welcome to the Pyrazole Synthesis Technical Support Center.

Current Status: Operational Role: Senior Application Scientist Ticket Scope: Optimization of reaction conditions, regioselectivity control, and purification troubleshooting.

Mission Statement

This guide is not a textbook; it is a troubleshooting manual designed for the bench scientist. We address the three most critical failure points in pyrazole synthesis: Regiochemical loss in Knorr condensation , Catalyst poisoning/contamination in Click chemistry , and Green process optimization .

Knowledge Base Article #001: The Regioselectivity Crisis (Knorr Synthesis)

User Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, and I'm getting a 60:40 mixture of isomers. How do I force the reaction toward a single regioisomer?"

Root Cause Analysis

The Knorr synthesis involves a competition between two nucleophiles (the hydrazine nitrogens,

-

The Mechanism: The reaction proceeds via an initial hydrazone formation followed by cyclization.[1] The regioselectivity is determined by which carbonyl is attacked first.

-

The Conflict:

-

Electronic Control: The most nucleophilic nitrogen (

, usually the substituted one) attacks the most electrophilic carbonyl. -

Steric Control: The nucleophile attacks the least hindered carbonyl.

-

Failure Mode: When electronic and steric factors oppose each other, you get a racemate or poor selectivity.

-

Optimization Protocol: The "Lewis Acid Switch"

Stop using refluxing ethanol/acetic acid if selectivity is poor. Switch to an Indium(III) Chloride (

Protocol A: Standard Acid-Catalyzed (Baseline)

-

Solvent: Ethanol (0.5 M).

-

Catalyst: Glacial Acetic Acid (1-2 drops per mmol).

-

Temp: Reflux for 2-4 hours.

-

Workup: Evaporate solvent, neutralize with

, extract with EtOAc.

Protocol B: High-Selectivity

-

Solvent: Water:Ethanol (1:1) or pure Water (Green Chemistry).

-

Catalyst:

(10 mol%). -

Procedure: Mix 1,3-dicarbonyl (1.0 eq) and Hydrazine (1.0 eq) in solvent. Add catalyst.[2][3][4]

-

Condition: Sonicate (Ultrasound) at RT for 15-30 mins OR stir at RT for 1-2 hours.

-

Validation: Monitor TLC. The product often precipitates out.

-

Purification: Filtration. Recrystallize from EtOH.

Decision Logic: Optimizing Regioselectivity

Caption: Decision tree for troubleshooting regioselectivity issues in Knorr synthesis.

Knowledge Base Article #002: Click Chemistry Cleanup (CuAAC)

User Issue: "I used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to make my pyrazole-analogs (triazoles). The reaction worked, but my product is green/blue, and it's killing my cells in biological assays."

Root Cause Analysis

Copper (Cu) is cytotoxic. Standard silica columns often fail to remove trace copper because Cu(II) coordinates strongly to the nitrogen-rich triazole/pyrazole ring, eluting with your product.

Troubleshooting Protocol: The "Deep Clean"

Do not rely on a single wash. Use a chelation-extraction strategy.

Step 1: The EDTA Wash (Standard)

-

Dissolve crude reaction mixture in EtOAc or DCM.

-

Wash 3x with 0.1 M aqueous EDTA (pH 7-8) .

-

The aqueous layer should turn blue (removing bulk Cu).

Step 2: The Ammonia Polish (For Stubborn Traces) If the product is still colored:

-

Wash the organic layer with 10%

saturated with -

Mechanism: This forms the highly soluble deep-blue

complex, stripping it from the heterocycle.

Step 3: Solid Phase Extraction (The Nuclear Option) For water-soluble products where extraction is impossible:

-

Use a C18 SPE Cartridge or CupriSorb™ resin .

-

Load sample in water/5% MeOH.

-

Flush with water (removes salts/Cu).

-

Elute product with MeOH/AcN.

Knowledge Base Article #003: Accessing the "Other" Isomer (RuAAC)

User Issue: "Click chemistry (CuAAC) only gives me the 1,4-disubstituted product. I need the 1,5-disubstituted isomer for SAR studies."

Technical Insight

Copper catalysis is exclusively 1,4-regioselective. To access the 1,5-isomer, you must switch metal centers to Ruthenium (RuAAC).

Comparative Data: Cu vs. Ru Catalysis

| Feature | CuAAC (Copper) | RuAAC (Ruthenium) |

| Regioselectivity | 1,4-disubstituted (Exclusive) | 1,5-disubstituted (Major) |

| Catalyst | ||

| Substrate Scope | Terminal Alkynes ONLY | Terminal AND Internal Alkynes |

| Solvent | Water/t-BuOH (tolerant) | THF, Dioxane, Toluene (anhydrous pref.) |

| Sensitivity | Oxygen tolerant | Air sensitive (requires |

Protocol: RuAAC Synthesis

-

Setup: Flame-dry a flask and purge with Argon.

-

Reagents: Add Azide (1.0 eq), Alkyne (1.0 eq).

-

Catalyst: Add

(1-2 mol%). Note: The -

Solvent: Add anhydrous THF (0.2 M).

-

Reaction: Heat to 60-80°C for 4-12 hours.

-

Workup: The Ru-catalyst is non-polar. Run a short silica plug; the catalyst elutes first (colored band), product follows.

Frequently Asked Questions (FAQ)

Q: My Knorr reaction turns into a black tar. What happened? A: This is likely oxidative degradation of the hydrazine.

-

Fix: Run the reaction under Nitrogen/Argon.

-

Fix: If using hydrazine hydrochloride salts, ensure you add exactly 1.0 equivalent of base (KOAc or NaOAc) to free the hydrazine in situ without making the solution too basic (which promotes polymerization).

Q: I am seeing a byproduct with double the molecular weight. A: You have formed an Azine (double condensation).

-

Cause: Excess hydrazine relative to the diketone, or mixing order.

-

Fix: Add the hydrazine dropwise to the diketone solution (keeping the electrophile in excess initially).

Q: Can I do Knorr synthesis without organic solvents? A: Yes. Grind the 1,3-diketone and hydrazine hydrochloride with p-Toluenesulfonic acid (p-TSA) in a mortar and pestle (Solvent-Free). The heat of friction and the acid catalyst drive the reaction in 5-10 minutes.

References

-

Knorr Pyrazole Synthesis Mechanism & Regioselectivity

- Review: "Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles." Journal of Heterocyclic Chemistry.

-

Source:

-

Green Chemistry & InCl3 Catalysis

-

RuAAC (Ruthenium Click Chemistry)

-

Seminal Paper: "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." J. Am. Chem. Soc., 2008.[4]

-

Source:

-

-

Copper Removal Protocols

- Technique: "How to remove copper after CuAAc click reaction?

-

Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 5. InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Strategies to Mitigate Cytotoxicity of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide in Primary Cells

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cytotoxicity of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide in primary cell cultures. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured to provide a comprehensive troubleshooting framework, from understanding the potential sources of toxicity to implementing practical mitigation strategies.

Section 1: Understanding the Challenge: Cytotoxicity of Pyrazole-Based Compounds in Primary Cells

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Their versatility allows for a wide range of biological activities, including their well-documented use as anticancer agents where cytotoxicity is a desired outcome.[2] Pyrazole derivatives can induce cell death through various mechanisms, such as apoptosis, cell cycle arrest, and the inhibition of crucial cellular kinases.[3]

However, when studying the effects of these compounds in non-cancerous primary cells, this inherent cytotoxicity can become a significant obstacle, masking the intended biological effects or leading to misleading data. Primary cells, being directly isolated from tissues, are often more sensitive to chemical insults than immortalized cell lines. Therefore, strategies to reduce off-target cytotoxicity are paramount for obtaining meaningful and translatable results.

The specific compound, 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide, belongs to a class of compounds that have been investigated for their biological activities. While direct public data on the cytotoxicity of this exact molecule in primary cells is limited, its structural motifs are present in many biologically active compounds, including kinase inhibitors.[4][5] Off-target effects are a common concern with such molecules, potentially leading to unintended cellular toxicity.[6]

This guide will walk you through a systematic approach to identify the cause of cytotoxicity and implement strategies to minimize it, thereby enhancing the therapeutic index of your compound in your experimental model.

Section 2: Troubleshooting Guide: A-Q&A Approach to Resolving Cytotoxicity Issues

This section is designed to address specific problems you may be encountering in the lab.

Question 1: I'm observing significant cell death in my primary cell culture even at low concentrations of the compound. How can I confirm that the compound is indeed the cause and not another experimental variable?

Answer: This is a critical first step. It's essential to de-risk your experimental setup before focusing solely on the compound.

-

Vehicle Control is Key: Ensure you are using a vehicle control (e.g., DMSO) at the same final concentration as in your compound-treated wells. Some primary cells are highly sensitive to solvents.

-

Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration at which cytotoxicity is observed. This will establish a clear link between the compound concentration and the cytotoxic effect.

-

Positive Control: Include a known cytotoxic agent as a positive control to ensure your cytotoxicity assay is working correctly.

-

Cell Health Monitoring: Before adding the compound, visually inspect your primary cells to ensure they are healthy, have the correct morphology, and are at the optimal confluency. Stressed cells are more susceptible to chemical toxicity.

**dot graph TD { A[Start: Observe Unexpected Cytotoxicity] --> B{Is a Vehicle Control Included?}; B -- No --> C[Action: Add Vehicle Control at Equivalent Concentration]; B -- Yes --> D{Is Cytotoxicity Still Observed?}; C --> D; D -- No --> E[Conclusion: Solvent is the Source of Toxicity]; D -- Yes --> F[Action: Perform Dose-Response and Time-Course Experiments]; F --> G{Is there a Clear Correlation?}; G -- Yes --> H[Conclusion: Compound is Likely Cytotoxic]; G -- No --> I[Action: Re-evaluate Experimental Setup (e.g., cell health, contamination)]; H --> J[Proceed to Mitigation Strategies]; } Caption: Troubleshooting workflow for initial cytotoxicity assessment.

Question 2: My dose-response experiments confirm the compound is cytotoxic. What are the likely cellular mechanisms, and how can I investigate them?

Answer: Understanding the mechanism of cell death is crucial for selecting the right mitigation strategy. The primary mechanisms to investigate are apoptosis, necrosis, and oxidative stress.

-

Apoptosis vs. Necrosis: You can differentiate between these two forms of cell death using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

-

Annexin V+/PI- : Early apoptotic cells

-

Annexin V+/PI+ : Late apoptotic/necrotic cells

-

Annexin V-/PI+ : Necrotic cells

-

-

Oxidative Stress: Pyrazole derivatives can sometimes induce the production of reactive oxygen species (ROS).[6] You can measure ROS levels using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) and flow cytometry or a plate reader.

Table 1: Assays for Mechanistic Investigation of Cytotoxicity

| Mechanism | Assay | Principle |

| Apoptosis | Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that enters cells with compromised membranes (late apoptosis/necrosis). |

| Necrosis | LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium from cells with damaged plasma membranes. |

| Cell Viability | MTT/XTT Assay | Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product. |

| Oxidative Stress | DCFDA Assay | DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS. |

Question 3: How can I reduce the cytotoxicity of my compound without completely losing its intended biological activity?

Answer: This is the core challenge. Here are several strategies, ranging from simple experimental adjustments to more complex chemical and formulation approaches.

A. Experimental and Formulation Strategies

-

Co-treatment with Antioxidants: If you've identified oxidative stress as a major contributor to cytotoxicity, co-administering an antioxidant may be a viable strategy.

-

Rationale: Antioxidants can neutralize ROS, thereby reducing cellular damage.

-

Examples: N-acetylcysteine (NAC), Vitamin E, or other known radical scavengers have been shown to protect primary cells from H2O2-induced cytotoxicity.[7]

-

Consideration: Be aware that some chemotherapeutic agents rely on ROS for their efficacy, so this approach needs careful consideration based on your compound's mechanism of action.[8]

-

-

Nanoparticle-Based Delivery Systems: Encapsulating your compound in nanoparticles can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing toxicity.[9]

-

Rationale: Nanoparticles can improve the solubility of poorly soluble drugs and offer the potential for targeted delivery, reducing exposure to non-target cells.[10]

-

Examples: Liposomes, polymeric micelles, and dendrimers are common nanoparticle platforms.[11] Chitosan-based nanoparticles have also been explored for the delivery of pyrazole-containing compounds.[6]

-

Consideration: This is a more advanced approach that requires expertise in formulation science.

-

B. Chemical Modification Strategies

-

Structure-Activity Relationship (SAR) Guided Modification: Minor chemical modifications to the pyrazole scaffold can significantly impact its safety profile.[12]

-

Rationale: SAR studies can help identify the parts of the molecule responsible for toxicity ("toxicophores") and guide the synthesis of analogues with improved safety.[13]

-

Approach:

-

Substitution Patterns: Altering the substituents on the pyrazole ring can modulate the compound's electronic and steric properties, which in turn can affect its binding to off-targets.[3]

-

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can sometimes reduce toxicity while retaining activity.

-

-

Consideration: This requires synthetic chemistry capabilities and is a longer-term strategy.

-

**dot graph TD { subgraph "Experimental & Formulation" A[Start: Confirmed Compound Cytotoxicity] --> B{Mechanism Identified?}; B -- "Oxidative Stress" --> C[Strategy: Co-treatment with Antioxidants]; B -- "General/Unknown" --> D[Strategy: Nanoparticle Delivery System]; end subgraph "Chemical Modification" A --> E[Strategy: SAR-Guided Chemical Modification]; E --> F[Synthesize and Screen Analogs]; end C --> G[Outcome: Reduced Cytotoxicity]; D --> G; F --> G; } Caption: Decision tree for selecting a cytotoxicity mitigation strategy.

Section 3: Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments discussed above.

Protocol 1: Annexin V/PI Staining for Apoptosis/Necrosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide.

Materials:

-

Primary cells of interest

-

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed primary cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to adhere and recover for 24 hours.

-

Treat cells with varying concentrations of the compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Carefully collect the culture medium (which contains detached, potentially dead cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the collected culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress-Induced Cytotoxicity

Objective: To assess whether co-treatment with the antioxidant NAC can rescue primary cells from compound-induced cytotoxicity.

Materials:

-

Primary cells of interest

-

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

-

N-acetylcysteine (NAC)

-

MTT or XTT assay kit

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed primary cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere and recover for 24 hours.

-

-

Treatment:

-

Prepare solutions of your compound at 2X the final desired concentrations.

-

Prepare a solution of NAC at 2X the final desired concentration (a starting point is 1-5 mM).

-

Add the NAC solution to the appropriate wells.

-

Immediately add your compound solution to the wells.

-

Include controls: cells only, cells + vehicle, cells + compound only, cells + NAC only.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48 hours).

-

-

Cell Viability Assessment:

-

Perform an MTT or XTT assay according to the manufacturer's instructions to determine cell viability.

-

-

Data Analysis:

-

Compare the viability of cells treated with the compound alone to those co-treated with the compound and NAC. A significant increase in viability in the co-treated group suggests that oxidative stress is a key mechanism of cytotoxicity.

-

Section 4: Frequently Asked Questions (FAQs)

Q1: At what point should I consider abandoning a compound due to its cytotoxicity?

A1: The decision to abandon a compound depends on its therapeutic window – the range between the concentration that produces the desired effect and the concentration that causes toxicity. If you can achieve your desired biological effect at a concentration significantly lower than the cytotoxic concentration, the compound may still be viable. However, if the effective and toxic concentrations are very close, it may be challenging to develop into a therapeutic.

Q2: Could the cytotoxicity be specific to the type of primary cells I am using?

A2: Absolutely. Different primary cell types have varying sensitivities to xenobiotics due to differences in metabolism, membrane transporters, and endogenous antioxidant capacities. It is always a good practice to test your compound on a few different primary cell types if possible, including a readily available and robust cell line as a baseline.

Q3: Are there any computational tools that can predict the toxicity of my compound?

A3: Yes, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide an early indication of potential liabilities. These tools use computational models to predict various toxicological endpoints. While not a replacement for experimental validation, they can help prioritize compounds and guide chemical modifications.

Q4: Can I use a lower concentration of the compound for a longer duration to reduce acute toxicity?

A4: This is a valid strategy to explore. A time-course experiment is recommended to determine if a longer exposure at a lower, non-toxic concentration can still achieve the desired biological outcome. This can sometimes mitigate acute cytotoxic effects while still allowing for the desired pharmacological activity to manifest over time.

References

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). Bentham Science Publisher. Retrieved February 14, 2026, from [Link]

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Antioxidant ameliorating effects against H2O2-induced cytotoxicity in primary endometrial cells. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

Targeting Cell Cycle Checkpoint Kinases to Overcome Intrinsic Radioresistance in Brain Tumor Cells. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Protecting normal cells from the cytotoxicity of chemotherapy. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). Manipal Academy of Higher Education. Retrieved February 14, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. (2025). Preprints.org. Retrieved February 14, 2026, from [Link]

-

Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage. (2023). Technology Networks. Retrieved February 14, 2026, from [Link]

-

Targeting the Checkpoint to Kill Cancer Cells. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Avoiding Antioxidant-Drug Interactions During Cancer Treatment. (2014). The ASCO Post. Retrieved February 14, 2026, from [Link]

-

Nanotechnology –Based Drug Delivery System. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026, from [Link]

-

CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors. (n.d.). American Association for Cancer Research. Retrieved February 14, 2026, from [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data. Retrieved February 14, 2026, from [Link]

-

Antioxidant administration strategies for overcoming COC oxidative... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved February 14, 2026, from [Link]

-

Effects evoked by pyrazole analogs in different cells target. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 6. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant ameliorating effects against H2O2-induced cytotoxicity in primary endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

A Comparative Guide to the Structure-Activity Relationships of Pyrazole-5-Carbohydrazide Analogs

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] When functionalized with a carbohydrazide moiety, particularly at the 5-position, it gives rise to the pyrazole-5-carbohydrazide scaffold, a privileged structure with a remarkable spectrum of pharmacological properties.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-5-carbohydrazide analogs, offering a comparative overview of their performance against various biological targets. We will delve into the nuances of chemical design, the rationale behind experimental choices, and the quantitative data that underpins our understanding of these potent molecules.

The Pyrazole-5-Carbohydrazide Scaffold: A Privileged Framework

The pyrazole-5-carbohydrazide core offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, along with multiple sites for chemical modification. This versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of biological activity. The general structure consists of a central pyrazole ring, a carbohydrazide linker at position 5, and various substituents at other positions of the pyrazole ring and the terminal nitrogen of the hydrazide.

Caption: General structure of pyrazole-5-carbohydrazide analogs highlighting key modification sites.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

A significant body of research has focused on the anticancer potential of pyrazole-5-carbohydrazide derivatives, particularly against lung cancer cell lines like A549.[5][6][7]

Structure-Activity Relationship Insights

The anticancer activity of these analogs is intricately linked to the nature of the substituents at the N1 and C3 positions of the pyrazole ring, as well as the group attached to the hydrazide moiety.

-

Influence of Lipophilicity: Studies have demonstrated a strong correlation between the lipophilicity (LogP) of the compounds and their inhibitory effects on A549 cell growth. Derivatives with LogP values in the range of 3.12-4.94 and 4.12-6.80 have shown significant activity.[5][6][8] This suggests that optimal membrane permeability is crucial for reaching intracellular targets.

-

Role of the N1-Arylmethyl Group: The presence of an arylmethyl group at the N1 position is a common feature in active compounds. The nature of the substituent on this aryl ring can modulate activity.

-

Impact of the C3-Aryl Group: Similarly, the substituent on the C3-aryl ring plays a vital role. Electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, affecting its interaction with biological targets.

-

The Hydrazone Moiety: Many potent anticancer analogs are hydrazones formed by the condensation of the carbohydrazide with various aldehydes or ketones. The nature of the aldehyde-derived fragment is a key determinant of activity. For instance, a hydrazone derived from salicylaldehyde exhibited significantly higher inhibitory effects, potentially due to its ability to chelate metal ions.[5][8]

Comparative Performance of Anticancer Analogs

The following table summarizes the in vitro cytotoxic activity of representative pyrazole-5-carbohydrazide hydrazone derivatives against the A549 human lung cancer cell line.